E > Z Thermodynamic Stability: 0.86 kcal/mol Advantage by Direct Isomerization Calorimetry
The (E)-isomer of 4-methoxy-3-methylpent-3-en-2-one is thermodynamically more stable than its (Z)-isomer, with a reaction enthalpy difference of ΔrH° = -0.86 ± 0.1 kcal/mol for the (E) → (Z) conversion, as determined by chemical equilibration in cyclohexane liquid phase [1][2]. This directly measured enthalpy difference confirms that the (E) form represents the lower-energy ground state.
| Evidence Dimension | Reaction enthalpy of (E) → (Z) isomerization |
|---|---|
| Target Compound Data | ΔrH° (E→Z) = -0.86 ± 0.1 kcal/mol |
| Comparator Or Baseline | (Z)-4-methoxy-3-methylpent-3-en-2-one (CAS 82481-18-3) |
| Quantified Difference | 0.86 kcal/mol (E more stable) |
| Conditions | Liquid phase; solvent: cyclohexane; method: equilibration (Eqk) |
Why This Matters
This quantifiable stability advantage ensures that the (E) isomer is the thermodynamically favored product at equilibrium, simplifying synthetic access to stereochemically pure material and reducing the risk of configurational degradation during storage or reaction.
- [1] NIST Chemistry WebBook, (E) 4-Methoxy-3-methyl-3-penten-2-one, https://webbook.nist.gov/cgi/inchi?ID=C119271942&Units=CAL&Mask=8 View Source
- [2] Taskinen, E.; Mukkala, V-M, Tetrahedron, 1982, 38, 613-616. View Source
